3-Hydrazinyl-2,2-dinitropropan-1-ol
Description
3-Hydrazinyl-2,2-dinitropropan-1-ol is a nitro-functionalized propanol derivative characterized by a hydrazinyl (-NH-NH₂) group at the third carbon and two nitro (-NO₂) groups at the second carbon. Its molecular formula is C₃H₇N₄O₅, with a molecular weight of 191.11 g/mol. However, its instability due to nitro group decomposition pathways (e.g., retro-Henry reactions) limits its practical use without stabilization .
Properties
CAS No. |
138555-22-3 |
|---|---|
Molecular Formula |
C3H8N4O5 |
Molecular Weight |
180.12 g/mol |
IUPAC Name |
3-hydrazinyl-2,2-dinitropropan-1-ol |
InChI |
InChI=1S/C3H8N4O5/c4-5-1-3(2-8,6(9)10)7(11)12/h5,8H,1-2,4H2 |
InChI Key |
ZJNYLRPFDSEANA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)([N+](=O)[O-])[N+](=O)[O-])NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2,2-dinitropropan-1-ol typically involves the reaction of hydrazine with 2,2-dinitropropan-1-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often conducted at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2,2-dinitropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
3-Hydrazinyl-2,2-dinitropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2,2-dinitropropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The nitro groups can participate in redox reactions, affecting cellular pathways and signaling .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-Hydrazinyl-2,2-dinitropropan-1-ol but differ in substituents, stability, and reactivity:
Key Observations:
- Nitro vs. Alkyl Substituents: The nitro groups in this compound contribute to its instability, as seen in the retro-Henry decomposition of 2,2-dinitropropan-1-ol (Figure S5, ). In contrast, dimethyl or diethyl substituents (e.g., in C₅H₁₄ClN₃O or C₈H₁₉NO) enhance steric protection and stability .
- Hydrazinyl Group Reactivity: The hydrazinyl moiety increases nucleophilic character, making the compound prone to salt formation (e.g., hydrochloride in ) or condensation reactions. This contrasts with methylamino or diethylamino groups, which exhibit lower reactivity .
- Aromatic vs. Aliphatic Backbones: Thiophene-substituted analogs (e.g., C₈H₁₁NOS) show improved solubility in organic solvents due to aromatic interactions, whereas nitro derivatives are more polar and hygroscopic .
Stability and Decomposition Pathways
This compound is highly sensitive to thermal and hydrolytic degradation. Evidence from BDNPA/F aging studies (Figure S7, ) reveals that nitro-alcohols like 2,2-dinitropropan-1-ol decompose via retro-Henry reactions, releasing formaldehyde and nitrous acid. The hydrazinyl group may exacerbate this instability by introducing additional reactive sites for oxidation or hydrolysis.
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